Cas no 854015-42-2 (ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate)
ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 5-bromo-4-methylisoxazole-3-carboxylate
- EOS-61338
- ethyl 5-bromo-4-methylisoxazole-3-carboxylate(WS203015)
- N-(methylene)morpholinium chloride
- 3-Isoxazolecarboxylic acid, 5-bromo-4-methyl-, ethyl ester
- ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate
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- Inchi: 1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3
- InChI Key: JDEKAKGYNNXSLB-UHFFFAOYSA-N
- SMILES: O1C(Br)=C(C)C(C(OCC)=O)=N1
Experimental Properties
- Density: 1.536±0.06 g/cm3(Predicted)
- Boiling Point: 286.4±35.0 °C(Predicted)
- pka: -7.03±0.50(Predicted)
ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130584-100mg |
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate |
854015-42-2 | 95% | 100mg |
¥1713.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130584-250mg |
Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate |
854015-42-2 | 95% | 250mg |
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| eNovation Chemicals LLC | Y1261148-50mg |
ethyl 5-bromo-4-methylisoxazole-3-carboxylate |
854015-42-2 | 95% | 50mg |
$150 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261148-1g |
ethyl 5-bromo-4-methylisoxazole-3-carboxylate |
854015-42-2 | 95% | 1g |
$785 | 2024-06-06 | |
| Ambeed | A984613-5g |
Ethyl 5-bromo-4-methylisoxazole-3-carboxylate |
854015-42-2 | 95% | 5g |
$2726.0 | 2025-04-16 | |
| eNovation Chemicals LLC | Y1261148-50mg |
ethyl 5-bromo-4-methylisoxazole-3-carboxylate |
854015-42-2 | 95% | 50mg |
$160 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1261148-100mg |
ethyl 5-bromo-4-methylisoxazole-3-carboxylate |
854015-42-2 | 95% | 100mg |
$205 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1261148-250mg |
ethyl 5-bromo-4-methylisoxazole-3-carboxylate |
854015-42-2 | 95% | 250mg |
$290 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1261148-5g |
ethyl 5-bromo-4-methylisoxazole-3-carboxylate |
854015-42-2 | 95% | 5g |
$1400 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1261148-1g |
ethyl 5-bromo-4-methylisoxazole-3-carboxylate |
854015-42-2 | 95% | 1g |
$560 | 2025-02-19 |
ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate Suppliers
ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate
Professional Introduction to Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate (CAS No. 854015-42-2)
Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate (CAS No. 854015-42-2) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound belongs to the oxazole class, which has garnered considerable attention due to its versatile applications in drug development and medicinal chemistry.
The molecular structure of ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate consists of a five-membered heterocyclic ring containing an oxygen atom, with bromine and methyl substituents strategically positioned. This arrangement not only contributes to its distinct chemical reactivity but also enhances its potential as a building block for more complex pharmacophores. The presence of the ester group at the 3-position further extends its utility in synthetic chemistry, allowing for modifications that can tailor its biological activity.
In recent years, there has been growing interest in oxazole derivatives due to their demonstrated efficacy in various therapeutic areas. The bromine substituent, in particular, has been recognized as a valuable handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse aryl or heteroaryl groups, expanding the compound's potential applications in the synthesis of novel drug candidates.
One of the most compelling aspects of ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate is its role in the development of bioactive molecules. Researchers have leveraged its structural framework to design compounds with antimicrobial, antiviral, and anti-inflammatory properties. For instance, recent studies have highlighted its utility in generating derivatives that exhibit potent activity against resistant bacterial strains. The ability to modify the oxazole core while retaining or enhancing biological activity makes it an invaluable asset in medicinal chemistry libraries.
The ester functionality of this compound also plays a crucial role in its chemical behavior. It can undergo hydrolysis to yield the corresponding carboxylic acid or undergo transesterification with other alcohols to produce different esters. These transformations are particularly useful in drug discovery pipelines where flexibility in molecular structure is essential for optimizing pharmacokinetic and pharmacodynamic profiles.
Advances in computational chemistry have further enhanced the utility of ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate. Molecular modeling studies have provided insights into how modifications at specific positions can influence binding affinity and selectivity. These insights have guided experimental efforts, leading to the rapid identification of lead compounds for further optimization. The integration of experimental data with computational predictions has become a cornerstone of modern drug development, and this compound exemplifies its importance.
The synthesis of ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate itself is another area of interest. While several synthetic routes have been reported, recent methodologies have focused on improving yield and reducing environmental impact. For example, catalytic processes that minimize waste have been developed, aligning with global trends toward sustainable chemistry. These advancements not only enhance efficiency but also contribute to greener practices in pharmaceutical manufacturing.
In conclusion, ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate (CAS No. 854015-42-2) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, coupled with its reactivity and biological potential, make it a valuable tool for researchers in pharmaceutical chemistry. As our understanding of medicinal chemistry continues to evolve, compounds like this will undoubtedly play a pivotal role in addressing unmet medical needs.
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